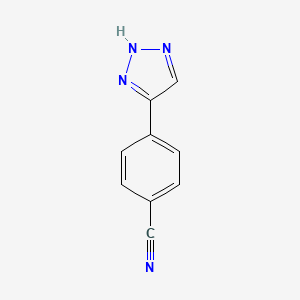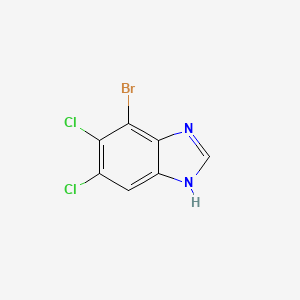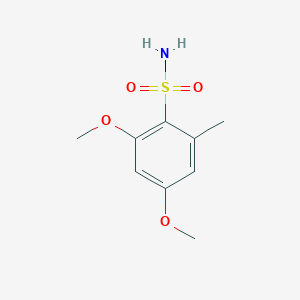![molecular formula C13H18N4O4 B13512468 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid: BOC-L-HIS (TRT)-AIB-OH , is a small-molecule peptide composed of two amino acids. It plays a crucial role in peptide synthesis, particularly in the construction of somatostatin analogs.
Métodos De Preparación
Synthetic Routes:
The synthetic route for BOC-L-HIS (TRT)-AIB-OH involves sequential steps to assemble the desired structure
-
Protection of Amino Groups:
- The tert-butoxycarbonyl (BOC) group is introduced to protect the amino group of L-histidine (HIS).
- The trityl (TRT) group is added to protect the amino group of α-aminoisobutyric acid (AIB).
-
Coupling of Protected Amino Acids:
- The protected L-histidine and AIB are coupled using standard peptide coupling reagents (e.g., DCC, HOBt).
- The resulting dipeptide is further modified to introduce the pyrimidine-5-carboxylic acid moiety.
Industrial Production Methods:
Industrial-scale production typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS allows efficient assembly of longer peptides by stepwise addition of protected amino acids on a solid support.
Análisis De Reacciones Químicas
Reactions:
Hydrolysis: Removal of the BOC and TRT protecting groups using acid or base.
Amide Bond Formation: Coupling of amino acids during peptide synthesis.
Cyclization: Formation of the azetidine ring.
Carboxylation: Introduction of the pyrimidine-5-carboxylic acid group.
Common Reagents and Conditions:
BOC Deprotection: TFA (trifluoroacetic acid) or HCl in organic solvents.
Peptide Coupling: DCC (dicyclohexylcarbodiimide), HOBt (1-hydroxybenzotriazole), DMF (dimethylformamide).
Cyclization: Heat or activating agents.
Carboxylation: Carboxylating agents (e.g., CO2).
Major Products:
The main product is BOC-L-HIS (TRT)-AIB-OH, a peptide with the desired sequence and functional groups.
Aplicaciones Científicas De Investigación
BOC-L-HIS (TRT)-AIB-OH finds applications in:
Peptide Chemistry: As an intermediate for synthesizing somatostatin analogs.
Biological Studies: Investigating peptide-receptor interactions.
Medicine: Developing targeted drug delivery systems.
Mecanismo De Acción
The compound’s mechanism involves binding to specific receptors (e.g., somatostatin receptors) and modulating cellular signaling pathways. Further research is needed to elucidate its precise effects.
Comparación Con Compuestos Similares
BOC-L-HIS (TRT)-AIB-OH is unique due to its specific amino acid sequence and functional groups. Similar compounds include other peptide intermediates and analogs used in drug development and research .
Propiedades
Fórmula molecular |
C13H18N4O4 |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H18N4O4/c1-13(2,3)21-12(20)16-9-6-17(7-9)11-14-4-8(5-15-11)10(18)19/h4-5,9H,6-7H2,1-3H3,(H,16,20)(H,18,19) |
Clave InChI |
ZKLBUQVWUGAFBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)












![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
